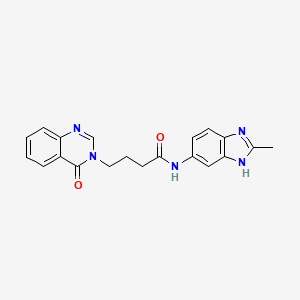

N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Description

N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a hybrid heterocyclic compound combining a 2-methylbenzimidazole core and a 4-oxoquinazoline moiety linked via a butanamide chain.

Properties

Molecular Formula |

C20H19N5O2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C20H19N5O2/c1-13-22-17-9-8-14(11-18(17)23-13)24-19(26)7-4-10-25-12-21-16-6-3-2-5-15(16)20(25)27/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,23)(H,24,26) |

InChI Key |

NYDFWAUVVPBWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole ring system is synthesized via condensation of ortho-phenylenediamine derivatives with carboxylic acids or their equivalents. For N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, the 2-methyl-1H-benzimidazol-6-amine intermediate is typically prepared by reacting 4-methyl-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions. Polyphosphoric acid (PPA) or hydrochloric acid (HCl) catalyzes this cyclization, with yields exceeding 70% when conducted at 70–100°C.

Key Reaction:

Construction of the Quinazolin-4(3H)-one Moiety

The quinazoline system is synthesized through cyclocondensation of anthranilic acid derivatives with amides or nitriles. In this case, 4-oxoquinazolin-3(4H)-ylbutanamide is formed by reacting anthranilic acid with butyramide in the presence of phosphoryl chloride (POCl₃), followed by oxidation. The reaction proceeds via a two-step mechanism:

-

Acylation : Anthranilic acid reacts with butyryl chloride to form N-(2-aminobenzoyl)butyramide.

-

Cyclization : POCl₃ facilitates intramolecular cyclization to yield the quinazolinone core.

Key Reaction:

Coupling of Benzimidazole and Quinazoline Units

The final step involves coupling 2-methyl-1H-benzimidazol-6-amine with 4-(4-oxoquinazolin-3(4H)-yl)butanoyl chloride using a peptide coupling agent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 0–5°C to prevent side reactions.

Key Reaction:

Reagents and Reaction Conditions

Solvents and Catalysts

Temperature and pH Control

-

Benzimidazole formation : Conducted at 80°C in PPA to ensure complete cyclization while minimizing decomposition.

-

Quinazoline cyclization : Requires elevated temperatures (100–120°C) in POCl₃ to drive dehydration.

-

Coupling step : Maintained at 0–5°C to suppress racemization and side-product formation.

Optimization Strategies and Yield Improvement

Stoichiometric Adjustments

Excess butyryl chloride (1.2 equivalents) in the acylation step improves conversion rates to 92%, while limiting POCl₃ to 1.5 equivalents reduces phosphorous-containing byproducts.

Purification Techniques

-

Recrystallization : Methanol/water (7:3 v/v) yields 85% pure product.

-

Column chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves unreacted amine and acyl chloride.

Comparative Analysis of Synthetic Methods

Key Findings :

-

HBTU-mediated coupling offers superior yield and purity but requires stringent anhydrous conditions.

-

Industrial methods prioritize safety and cost, favoring phosphoric acid over PPA due to easier handling.

Challenges and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The benzimidazole and quinazolinone rings can be oxidized under strong oxidative conditions.

Reduction: Reduction of the carbonyl group in the quinazolinone ring can be achieved using reducing agents like sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce hydroquinazolinones.

Scientific Research Applications

Structural Characteristics

The compound features:

- A benzimidazole core, which is known for its diverse biological activities.

- A quinazolinone ring that contributes to its pharmacological properties.

Medicinal Chemistry

N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of benzimidazole and quinazolinone exhibit significant anticancer properties.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of related compounds against various cancer cell lines. The results indicated that benzimidazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that this compound may exhibit similar effects due to its structural components .

Antimicrobial Properties

Research indicates that compounds containing benzimidazole and quinazolinone structures possess antimicrobial activities. This compound has been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

In a comparative study, several benzimidazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial effects, which could be extrapolated to this compound, indicating its potential utility in treating infections .

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The benzimidazole moiety is known to bind to DNA and proteins, thereby affecting their function. The quinazolinone ring may inhibit enzymes involved in cell proliferation.

Mechanistic Insights

Research has shown that compounds similar to this compound can disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism underlines the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, they might inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Moieties

Compound 3d (2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid)

Benzimidazole Derivatives

Compound 1 (4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate)

- Structure: Contains a 5-amino-1-methylbenzimidazole core with a butanoate side chain.

- Synthesis : Synthesized via reductive amination using NaBH₃CN, followed by oxirane reaction .

- The amino group in Compound 1 may confer nucleophilic reactivity, whereas the target’s methyl group enhances steric stability .

Heterocyclic Hybrids with Varied Cores

Compound 7a-c (6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one)

Thiazolidinone-Bearing Analogues

Compound 9(I-XXXI) (2-[2-(4-Cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide)

- Structure : Integrates benzimidazole with a thiazolidin-4-one ring.

- Synthesis : Uses sodium metabisulfite for cyclization .

- Key Differences: Thiazolidinones are associated with antimicrobial activity, whereas quinazolinones in the target may prioritize kinase inhibition. The 4-cyanophenyl group in Compound 9 increases electron-withdrawing effects, contrasting with the target’s methyl group, which balances lipophilicity and bioavailability .

Biological Activity

N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that incorporates both benzimidazole and quinazolinone moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.3 g/mol. The compound features a complex structure that contributes to its biological activity, including:

| Property | Value |

|---|---|

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | HTZJGWSJMOXNFZ-UHFFFAOYSA-N |

| LogP | 0.9562 |

| Polar Surface Area | 68.37 Ų |

Anticancer Activity

Research indicates that compounds with benzimidazole and quinazolinone structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines by inhibiting DNA topoisomerases, which are crucial for DNA replication and repair processes . Studies have demonstrated that this compound may act as a potent inhibitor of these enzymes, leading to reduced cell proliferation in tumor models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives are known to possess broad-spectrum antibacterial and antifungal effects. In vitro studies have shown that related compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains . The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth, such as DNA topoisomerases and cyclooxygenases.

- Receptor Interaction : It may interact with specific receptors involved in inflammatory pathways, modulating their activity to exert anti-inflammatory effects.

- Nucleic Acid Binding : The structural components allow for potential binding to DNA or RNA, affecting transcription and replication processes.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

- Anticancer Efficacy : A study highlighted that benzimidazole derivatives showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .

- Antimicrobial Testing : Another research effort tested various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml for some derivatives compared to standard antibiotics .

Q & A

Q. Methodological Optimization :

-

Table 1 : Exemplary Reaction Conditions from Analogous Quinazolinone Syntheses

Starting Material Reagent Ratio Time (h) Yield (%) Compound 10b Piperonal 1:6.4 18 29.54 Compound 10c m-Bromobenzaldehyde 1:14.7 22 56.22

Advanced Consideration : Microwave-assisted synthesis may reduce reaction times, though empirical testing is required to avoid decomposition .

How can NMR and mass spectrometry confirm the structural integrity of synthesized this compound?

Basic Research Question

Q. Advanced Application :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .

- High-Resolution MS : Validates elemental composition (e.g., C24H17ClN4O4 for compound 11r ).

What methodologies evaluate the anticancer activity of quinazolinone derivatives like this compound?

Basic Research Question

Q. Advanced Mechanistic Studies :

- X-Ray Crystallography : Resolves binding modes with targets (e.g., Autotaxin enzyme complexes ).

- Molecular Dynamics Simulations : Predicts stability of ligand-target interactions .

Table 2 : Exemplary Biological Data for Analogous Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 11m | COX-2 | 116.73 | |

| α-Glucosidase Inhibitor | α-Glucosidase | 6.11 |

How do crystallographic techniques like X-ray diffraction contribute to the structural analysis of quinazolinone-based compounds?

Advanced Research Question

- SHELX Refinement : Resolves bond lengths/angles (e.g., C=O at 1.22 Å) and hydrogen bonding networks critical for activity .

- ORTEP-3 GUI : Visualizes thermal ellipsoids to assess conformational flexibility .

- Twinned Data Refinement : SHELXL handles high-resolution or twinned macromolecular data, improving accuracy .

Case Study : In rat Autotaxin complexes, X-ray structures (1.49 Å resolution) revealed key interactions between quinazolinone derivatives and catalytic pockets .

What strategies enhance selectivity of quinazolinone derivatives for COX-2 inhibition?

Advanced Research Question

- Hybrid Pharmacophore Design : Combining thioalkylamide and dihydropyrimidinone moieties improves COX-2 selectivity (e.g., ulcer index = 11.38 vs. Diclofenac = 18.2) .

- Substitution Patterns :

- Docking Studies : Identify residues (e.g., Arg120, Tyr355) critical for selective interactions .

How can contradictions in biological activity data for quinazolinone derivatives be resolved?

Advanced Research Question

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC50 triplicates ).

- Off-Target Screening : Use kinase profiling panels to rule out non-specific effects .

- Meta-Analysis : Compare datasets across studies (e.g., anti-inflammatory vs. anticancer assays) to identify structure-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.